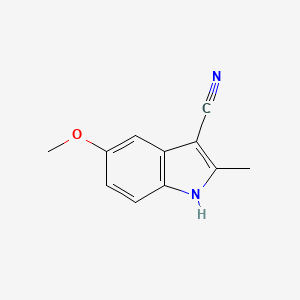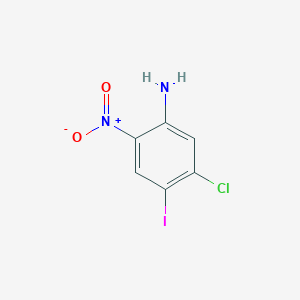
5-Chloro-4-iodo-2-nitroaniline
Vue d'ensemble
Description
5-Chloro-4-iodo-2-nitroaniline is a synthetic intermediate . It has a molecular formula of C6H4ClIN2O2 .
Synthesis Analysis
The synthesis of 5-Chloro-4-iodo-2-nitroaniline involves a multi-step process including acylation, nitrification, and hydrolysis . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular weight of 5-Chloro-4-iodo-2-nitroaniline is 298.47 . More details about the molecular structure can be found in the relevant papers .Chemical Reactions Analysis
5-Chloro-4-iodo-2-nitroaniline is reactive in various chemical reactions due to its strong electron-withdrawing groups . More details about the chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
5-Chloro-4-iodo-2-nitroaniline is a solid . It has a boiling point of 389.7±42.0°C , a melting point of 208-211°C , and a flash point of 189.5 . It should be stored at 2-8°C in a dark place .Applications De Recherche Scientifique
Chemical Properties and Storage
5-Chloro-4-iodo-2-nitroaniline is a chemical compound with the molecular weight of 298.47 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The compound is solid at room temperature .
Synthesis of Co-crystals
5-Chloro-4-iodo-2-nitroaniline can be used in the synthesis of co-crystals. For instance, it has been used in the creation of co-crystals with caffeine and other halogenated nitroanilines . These co-crystals adopt a range of structures, including two-dimensional flat layer, corrugated layer, and 3D interlocked structures .
Medical Research
This compound has shown significant applications in the field of medical research . It has been specifically used in the development of cancer therapeutics .
HIV-1 Inhibitors
5-Chloro-4-iodo-2-nitroaniline has been used in the development of inhibitors for the human immunodeficiency virus type-1 (HIV-1) .
Synthesis of Benzophenone
The coupling of divinylbenzene cross-linked polystyrene with 5-chloro-4-iodo-2-nitroaniline followed by oxidative decyanation can afford benzophenone .
Synthesis of 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates
5-Chloro-4-iodo-2-nitroaniline has been used in the synthesis of 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates .
Safety and Hazards
5-Chloro-4-iodo-2-nitroaniline is a highly toxic and hazardous chemical compound that poses significant risks to human health and the environment . It is fatal if swallowed, inhaled, or in contact with skin . Even prolonged or repeated exposure to this substance may cause damage to internal organs .
Mécanisme D'action
Target of Action
Nitro compounds, in general, are known to interact with a variety of biological targets, including enzymes and cellular structures .
Mode of Action
Nitro compounds typically undergo reduction to form reactive intermediates, which can interact with cellular targets . The iodine and chlorine substituents may also influence the compound’s reactivity and interactions with its targets.
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, including redox reactions and electrophilic substitutions .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound is predicted to have moderate water solubility .
Result of Action
Nitro compounds can cause a variety of cellular effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-iodo-2-nitroaniline. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . The compound’s action and efficacy could also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Propriétés
IUPAC Name |
5-chloro-4-iodo-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHURWOGZQWLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624688 | |
| Record name | 5-Chloro-4-iodo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-iodo-2-nitroaniline | |
CAS RN |
335349-57-0 | |
| Record name | 5-Chloro-4-iodo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-chloro-4-iodo-2-nitroaniline a suitable starting material for benzimidazole synthesis?
A1: The research paper [] highlights that 5-chloro-4-iodo-2-nitroaniline possesses structural features beneficial for generating diverse benzimidazole derivatives. The presence of both chlorine and iodine substituents allows for selective functionalization at these positions. This enables the introduction of various substituents to the benzimidazole core, which is crucial for exploring structure-activity relationships and developing compounds with desired properties. Furthermore, the nitro group can be readily reduced to an amine, providing another handle for further derivatization. This versatility makes 5-chloro-4-iodo-2-nitroaniline a valuable building block in organic synthesis, particularly for generating diverse libraries of benzimidazole compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

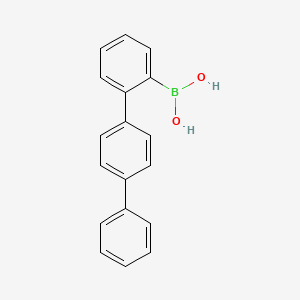

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
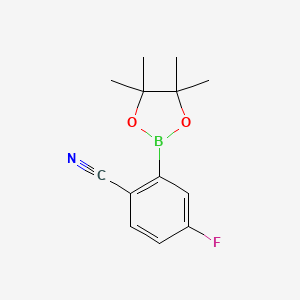
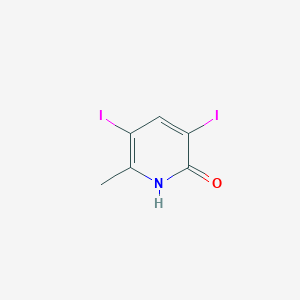
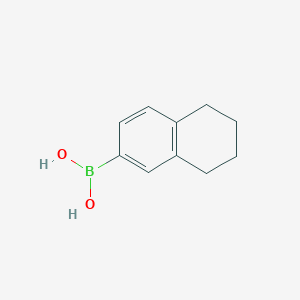
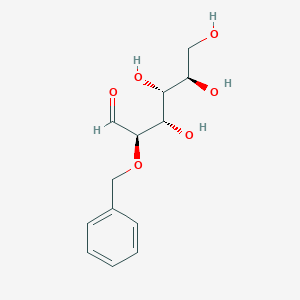
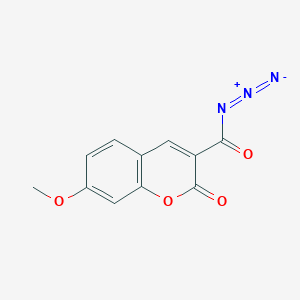
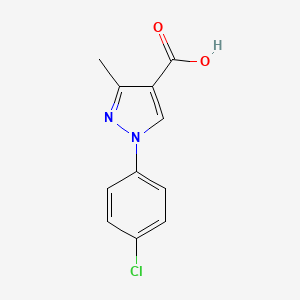
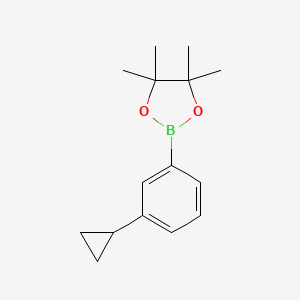

![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)
